molecular formula C20H17N3O3 B7719804 2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline

2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline

Cat. No.: B7719804
M. Wt: 347.4 g/mol
InChI Key: WSFJKGJDXUTAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a methoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline typically involves multi-step synthetic routes. One common method includes the following steps:

Chemical Reactions Analysis

2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization of the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

2-Methoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-8-methylquinoline can be compared with other quinoline derivatives and oxadiazole-containing compounds:

    Quinoline Derivatives: Compounds such as chloroquine and quinine are well-known quinoline derivatives with antimalarial activity. Unlike these compounds, this compound has a broader range of biological activities.

    Oxadiazole Compounds: Similar compounds include 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, which have been studied for their inhibitory effects on specific enzymes. .

Properties

IUPAC Name

3-(2-methoxy-8-methylquinolin-3-yl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-6-4-7-13-11-16(20(25-3)21-17(12)13)18-22-19(26-23-18)14-8-5-9-15(10-14)24-2/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFJKGJDXUTAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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